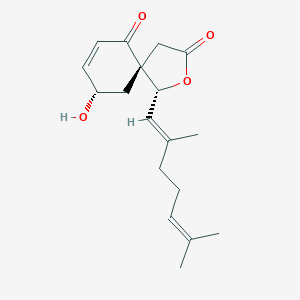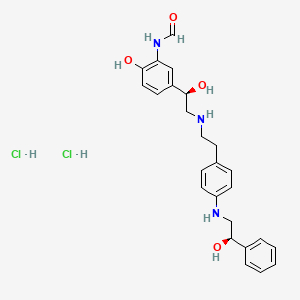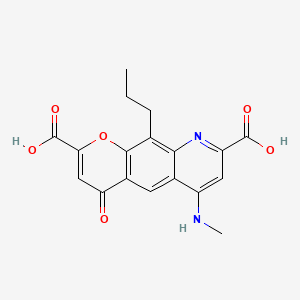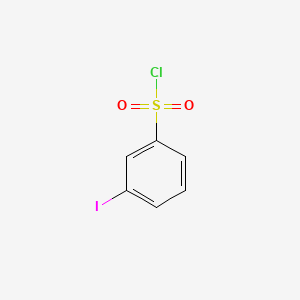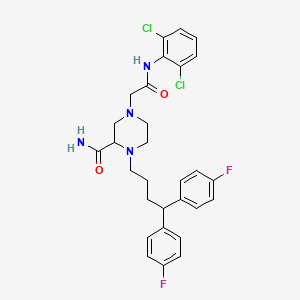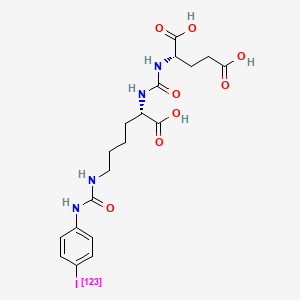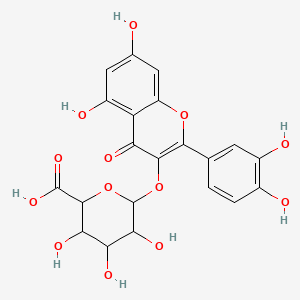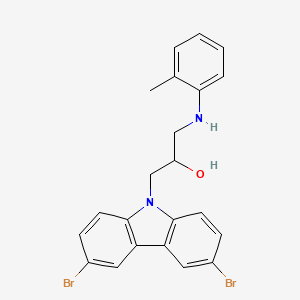
米沃替拉特
描述
Mivotilate is an aromatic amide, an isopropyl ester, and a secondary carboxamide . It is a small molecule drug .
Synthesis Analysis
Mivotilate is a potent activator of the aryl hydrocarbon receptor . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . It is known to induce cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon (Ah) receptor .
Molecular Structure Analysis
The molecular formula of Mivotilate is C12H14N2O3S3 . Its IUPAC name is propan-2-yl 2- (1,3-dithietan-2-ylidene)-3- [ (4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate .
Chemical Reactions Analysis
Mivotilate is a nontoxic, potent activator of the aryl hydrocarbon receptor . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . Mivotilate induces cytochromes P4501A1/2 (CYP1A1/2) through the aryl hydrocarbon (Ah) receptor .
Physical And Chemical Properties Analysis
The molecular weight of Mivotilate is 330.5 g/mol . It is an aromatic amide, an isopropyl ester, and a secondary carboxamide .
科学研究应用
Drug Targets and Mechanisms
Mivotilate is a small molecule drug that targets CYPs (Cytochrome P450) . It acts as a CYPs modulator , Lipid peroxidation inhibitor , and Protein biosynthesis stimulant . This makes it a versatile compound in scientific research, particularly in studies related to these biological processes .
Therapeutic Areas
Mivotilate has been used in the therapeutic areas of Neoplasms , Infectious Diseases , and Digestive System Disorders . This broad range of applications allows researchers to study its effects in various disease contexts .
Active Indications
Mivotilate has been actively indicated for Hepatitis B , Liver Diseases , and Neoplasms . This means it has been used in clinical trials for these conditions, providing valuable data for researchers .
Molecular Structure
The molecular formula of Mivotilate is C12H14N2O3S3 . Its unique structure, which includes an aromatic amide, an isopropyl ester, and a secondary carboxamide , makes it an interesting subject for structural biology and chemistry research .
Aryl Hydrocarbon Receptor (AhR) Activation
Mivotilate has been found to activate the aryl hydrocarbon receptor (AhR), a transcription factor traditionally activated by exogenous polyaromatic and halogenated aromatic hydrocarbon (PAH/HAH) ligands . This suggests that Mivotilate could be used in research studying the AhR pathway and its role in xenobiotic metabolism .
Potential for Therapeutic Interventions
Given its diverse mechanisms of action and broad therapeutic indications, Mivotilate holds great promise for developing therapeutic interventions. It can be used in preclinical and clinical studies to evaluate its efficacy and safety in various disease models.
Origin and Development
Mivotilate was initially developed by Yuhan Corp. . Studying the development and approval process of Mivotilate can provide insights into drug discovery and development, regulatory approval, and post-marketing surveillance .
作用机制
Target of Action
Mivotilate, also known as YH-439, primarily targets Cytochrome P450 (CYPs) . CYPs are a group of enzymes that play a crucial role in the metabolism of organic substances, including drugs and endogenous compounds. They are involved in various biological processes such as drug metabolism, synthesis of cholesterol, steroids, and other lipids .
Mode of Action
Mivotilate acts as a modulator of CYPs . It has a unique mode of interaction that tolerates the mutation of histidine 285 to tyrosine in the ligand-binding domain (LBD) of the aryl hydrocarbon receptor (AhR) . This unique interaction mode is distinct from the binding mode of well-characterized polyaromatic and halogenated aromatic hydrocarbon (PAH/HAH) ligands .
Biochemical Pathways
Mivotilate affects the biochemical pathways involving the AhR . The AhR is traditionally defined as a transcription factor activated by exogenous PAH/HAH ligands. Active AhR induces genes involved in xenobiotic metabolism, including cytochrome P4501A1, which functions to metabolize activating ligands . Recent studies implicate ahr in biological events that are apparently unrelated to the xenobiotic response, implying that endogenous activation mechanisms exist .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . Undesirable pharmacokinetic properties and unacceptable toxicity pose potential risks to human health and the environment, and constitute principal causes of drug development failure .
Result of Action
Mivotilate is a potent, non-toxic activator of the AhR and functions as a hepatoprotective agent . It has a novel activation mode that tolerates mutation of histidine 285 to tyrosine . Mivotilate induces cytochromes P4501A1/2 (CYP1A1/2) through the AhR .
属性
IUPAC Name |
propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUWUGULFOVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156348 | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mivotilate | |
CAS RN |
130112-42-4, 126164-80-5 | |
| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVOTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



